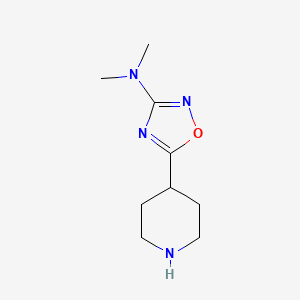

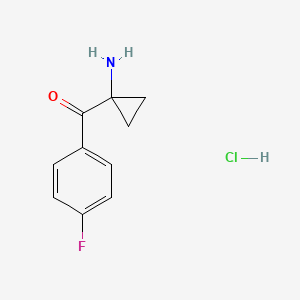

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine, also known as NMPDA, is an organic compound that has been widely used in scientific research for its unique properties. NMPDA is a versatile compound with a range of applications in organic synthesis, pharmacology, and biochemistry. It has been used to synthesize a variety of organic compounds, as well as to study the mechanisms of action of drugs and other compounds.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine and its derivatives, particularly those bearing the 1,3,4-oxadiazole moiety, are synthesized through various methods involving the conversion of organic acids into esters, hydrazides, and thiols, eventually leading to the target compounds. These compounds are extensively studied due to their biological activities, and they are screened against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies are also conducted to analyze ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are found to be crucial for the stabilization of ligands in the binding site (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Antimicrobial Activities

The antimicrobial properties of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine derivatives are noteworthy. These compounds are synthesized and tested against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives display broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating potent activity against the tested bacteria (Al-Wahaibi et al., 2021).

Anti-Proliferative Activities

The anti-proliferative activity of these compounds is also a significant area of research. They are evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Certain compounds demonstrate optimum anti-proliferative activity, further highlighting the potential of these compounds in therapeutic applications (Al-Wahaibi et al., 2021).

Structural Analysis and Drug Candidate Evaluation

Molecular Structure Investigations

The molecular structure of derivatives incorporating moieties such as pyrazole/piperidine/aniline is analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions like H...H, N...H, and H...C contacts play a significant role in molecular packing, and DFT calculations help in predicting electronic properties, and NMR chemical shifts of these compounds (Shawish et al., 2021).

Evaluation as Drug Candidates for Alzheimer’s Disease

Certain N-substituted derivatives are synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme is assessed, and the validity of synthesized compounds as drug candidates is evaluated through haemolytic activity, indicating their potential in treating neurological disorders (Rehman et al., 2018).

Propriétés

IUPAC Name |

N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXBTTYNIARXAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)

![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)